

Structural Validation of 3-Bromo-5-ethoxybenzoic Acid: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-ethoxybenzoic acid

CAS No.: 855198-27-5

Cat. No.: B1523690

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Introduction: The Validation Gap

In the synthesis of high-value intermediates like **3-Bromo-5-ethoxybenzoic acid** (CAS: 1025709-68-9), standard quality control (QC) often relies on "confirmational bias"—assuming the product is correct because the reaction should work.

While **3-bromo-5-ethoxybenzoic acid** is a critical scaffold for kinase inhibitors and receptor modulators, its synthesis (typically via O-alkylation of 3-bromo-5-hydroxybenzoic acid) is prone to silent errors. The most common pitfall is not the failure of reaction, but the formation of regioisomers or ester byproducts (over-alkylation) that co-elute in standard HPLC and mimic the product in low-resolution ¹H NMR.

This guide contrasts Level 1 (Routine Release) testing with Level 2 (Structural Elucidation) validation, providing a self-validating protocol to ensure the bromine, ethoxy, and carboxylic acid moieties are correctly positioned.

The Synthesis Context & Impurity Profile[1]

To validate the structure, one must understand the failure modes. The target molecule is synthesized via the ethylation of 3-bromo-5-hydroxybenzoic acid.

Component	Structure Note	Analytical Risk
Target	3-Bromo-5-ethoxybenzoic acid	Correct regio-isomer. Free acid.
Impurity A	Ethyl 3-bromo-5-ethoxybenzoate	Over-alkylation ester. Common if base/alkyl halide is in excess. Hard to distinguish by UV.
Impurity B	3-Bromo-5-hydroxybenzoic acid	Unreacted Starting Material. Polar, easy to spot by HPLC.
Impurity C	2-Bromo-5-ethoxybenzoic acid	Regioisomer. Unlikely if starting material is pure, but possible if bromination was the final step.

Comparative Analytical Strategy

We compare two validation approaches. Method B is the recommended standard for publication-quality characterization.

Method A: Routine Release (Insufficient for Novel Synthesis)

- Techniques: ¹H NMR (1D), HPLC-UV.
- The Flaw: It confirms the presence of groups (Ethyl, Aromatic, Acid) but fails to definitively prove their positions. It often misses the "Ethyl Ester" impurity if the acid proton is broad or exchanged out.

Method B: Structural Elucidation (Recommended)

- Techniques: ¹H NMR, ¹³C NMR, 2D NMR (NOESY/HMBC), HRMS.
- The Advantage: Provides unambiguous connectivity proof.

Detailed Validation Protocols

Protocol 1: The NMR Logic Gate (Self-Validating System)

This protocol uses Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) to spatially locate the ethoxy group.

Sample Prep: Dissolve ~10 mg in DMSO-d6 (preferred over CDCl3 to visualize the carboxylic acid proton).

Step 1: 1H NMR Assignment (500 MHz recommended)

- Aromatic Region (3H): Look for three distinct signals in the 7.0–8.0 ppm range. Due to the 1,3,5-substitution pattern, these will appear as narrow triplets or doublets of doublets (Hz).
 - H-2 (Ortho to COOH/Br): Most deshielded (~7.8–8.0 ppm).
 - H-6 (Ortho to COOH/OEt): Intermediate shift.
 - H-4 (Ortho to Br/OEt): Most shielded due to OEt electron donation (~7.2–7.4 ppm).
- Ethoxy Group: Quartet (~4.1 ppm, 2H) and Triplet (~1.3 ppm, 3H).
- Carboxylic Acid: Broad singlet at 11.0–13.5 ppm. Critical: If this is missing and you see a second ethyl pattern, you have the ester impurity.

Step 2: The NOESY Check (The Spatial Lock)

Run a 2D NOESY experiment.

- Irradiate/Correlate: The Methylene quartet of the Ethoxy group (~4.1 ppm).
- Observation: You must see NOE cross-peaks to two aromatic protons (H-4 and H-6).
- Negative Control: You must NOT see an NOE cross-peak to the most deshielded proton (H-2).

- Conclusion: If NOE is observed to only one proton, or the wrong protons, the ethoxy group is in the wrong position (regioisomer).

Step 3: The HMBC Check (The Connectivity Lock)

Run a 2D HMBC experiment optimized for long-range coupling (

Hz).

- Target: Correlate the Carbonyl Carbon (~166 ppm) to aromatic protons.
- Validation: The Carbonyl carbon should correlate to H-2 and H-6 (2-bond/3-bond coupling). It should NOT correlate to the Ethoxy protons (unless it is the ester impurity).
- Ester Check: If the Carbonyl carbon correlates to the Ethoxy methylene protons, you have synthesized the Ethyl Ester, not the Acid.

Protocol 2: Purity Profiling (HPLC-MS)

Mobile Phase:

- A: Water + 0.1% Formic Acid
- B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 15 mins.

Detection:

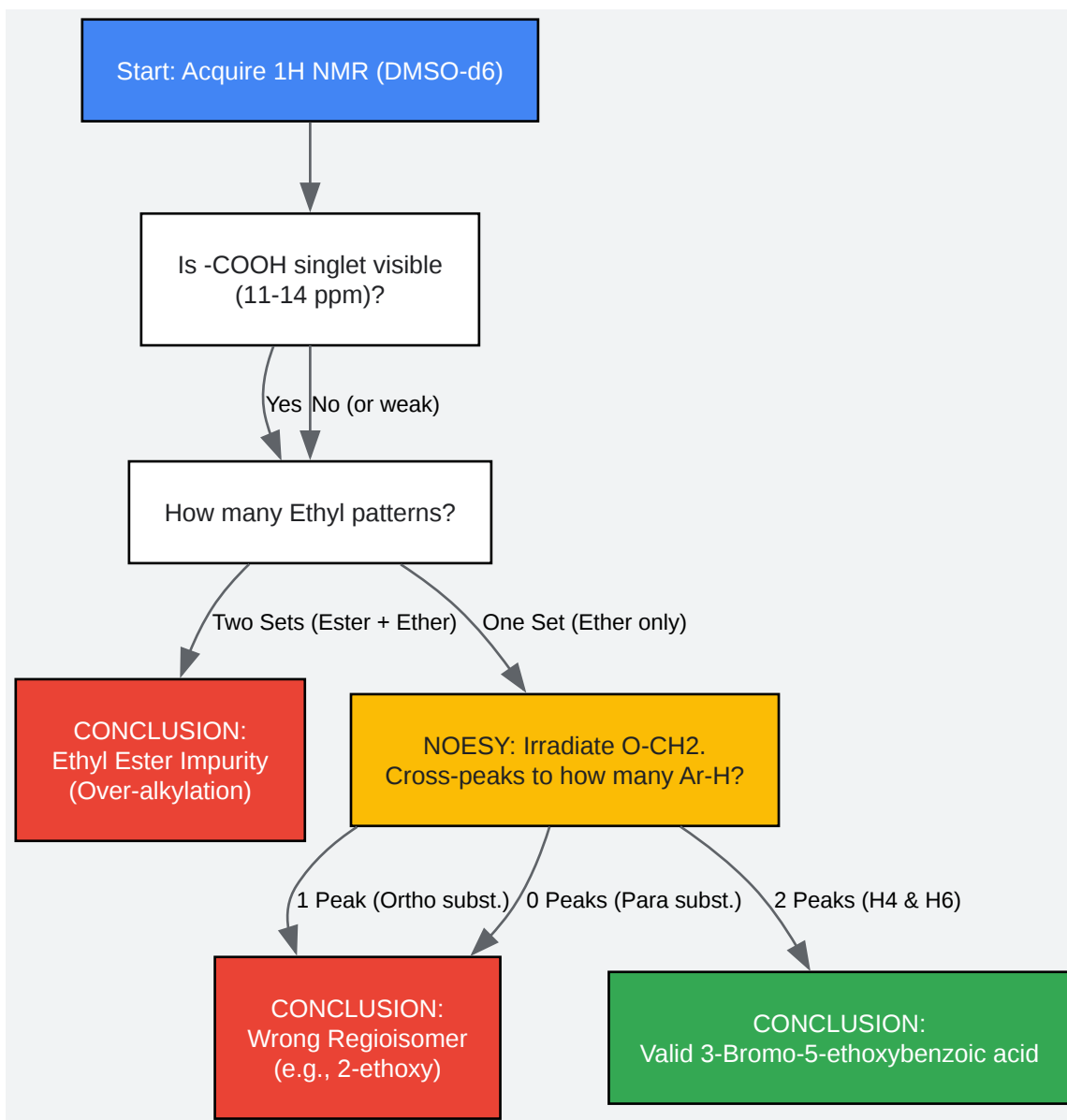
- UV: 254 nm (aromatic) and 280 nm (phenol detection).
- MS (ESI-): Operate in Negative Mode.
 - Target Mass: $[M-H]^- = 243/245$ (Br isotope pattern 1:1).
 - Ester Impurity: Will NOT ionize well in ESI- or will show $[M+HCOO]^-$ adducts in positive mode (Mass ~272).

Visualizing the Logic

The following diagrams illustrate the decision-making process for validating this specific structure.

Diagram 1: The NMR Logic Tree

This decision tree guides the researcher through interpreting the spectral data to rule out isomers and esters.

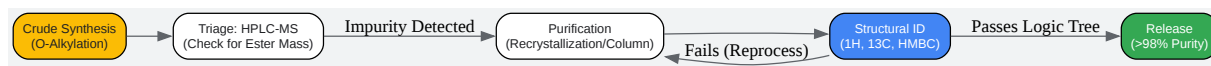


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Caption: Logic flow for distinguishing the target molecule from ester byproducts and regioisomers using 1H and NOESY NMR.

Diagram 2: The Validation Workflow

A step-by-step experimental pathway from crude synthesis to final certified material.



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Caption: Operational workflow ensuring no material is released without structural confirmation.

Data Summary: Expected vs. Impurity

Parameter	Target: 3-Bromo-5-ethoxybenzoic acid	Impurity: Ethyl 3-bromo-5-ethoxybenzoate
1H NMR (Acid)	Broad Singlet (11-13 ppm)	Absent
1H NMR (Ethyl)	1 Set (Ether): 4.1 (q), 1.3 (t)	2 Sets: Ether (4.1) + Ester (4.[1]3)
HMBC (C=O)	Correlates to Ar-H only	Correlates to Ar-H AND O-CH2 (Ester)
MS (ESI-)	[M-H] ⁻ = 243/245	Weak/None (Neutral molecule)
Solubility	Soluble in aq. NaHCO ₃	Insoluble in aq. NaHCO ₃

References

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- Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison, 2023. [Link](#) (Authoritative online resource for chemical shifts and coupling constants).

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